molecular formula C11H9F3O3 B1383515 3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid CAS No. 1262019-38-4

3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B1383515
CAS No.: 1262019-38-4
M. Wt: 246.18 g/mol
InChI Key: DHRGRSQODLQPLN-HWKANZROSA-N
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Description

3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid is a substituted cinnamic acid derivative with a phenyl ring modified by a methyl group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position. Its molecular formula is C₁₁H₁₁F₃O₃, with a molecular weight of 248.20 g/mol. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmacological research, particularly in drug development targeting inflammation or metabolic disorders .

Properties

IUPAC Name

(E)-3-[3-methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-7-6-8(3-5-10(15)16)2-4-9(7)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRGRSQODLQPLN-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Pathway:

  • Synthesis begins with a methyl-substituted phenol derivative, which undergoes trifluoromethoxy substitution through nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the starting material.
  • The phenolic compound is then subjected to a Wittig or Horner–Wadsworth–Emmons (HWE) reaction with a suitable phosphonium or phosphonate reagent to generate the prop-2-enoic acid chain.
  • Final oxidation or hydrolysis yields the free acid.

Preparation via Ester Intermediates Followed by Hydrolysis

A more detailed method involves synthesizing ester intermediates, which are subsequently hydrolyzed to obtain the free acid. This approach is supported by research on analogous compounds and is considered efficient for controlling reaction conditions.

Stepwise Procedure:

Step Description Reagents & Conditions References
1 Synthesis of methyl ester of the phenylprop-2-enoic acid Phenylacetic acid derivatives reacted with acyl chlorides or via esterification with methanol under acidic catalysis ,
2 Introduction of trifluoromethoxy group Nucleophilic substitution on phenolic precursor with trifluoromethoxy reagents or via electrophilic trifluoromethoxylation ,
3 Coupling of the phenyl ring with the prop-2-enoic acid chain Wittig or HWE reactions, using phosphonium salts or phosphonates ,
4 Hydrolysis of ester to free acid Basic or acidic hydrolysis under controlled conditions ,

Data Table: Typical Synthesis of Ester Intermediates

Intermediate Starting Material Reagents Yield Melting Point Reference
Methyl 3-(3-methyl-4-(trifluoromethoxy)phenyl)prop-2-enoate 3-Methyl-4-(trifluoromethoxy)phenol Methanol, acid catalyst 75-85% 150-152°C
Phenylprop-2-enoic acid ester Phenylacetic acid derivative Phosphonium salt, base 65-78% 140-145°C

Modified Literature Approaches for Analogous Compounds

Research on related cinnamic acid derivatives suggests that:

For example, a modified synthesis of cinnamic acid derivatives involves:

  • Bromination of phenyl precursors.
  • Coupling with acrylates via Pd-catalyzed Mizoroki–Heck reactions.
  • Hydrolysis of ester groups to produce the free acid.

This approach is supported by research on analogues, where the key steps include aromatic halogenation, coupling, and hydrolysis.

Research Findings and Data Summary

Method Advantages Limitations References
Direct aromatic substitution + carboxylation Straightforward, high yield Requires specific starting materials ,
Ester intermediates + hydrolysis Better control, easier purification Additional steps ,
Coupling reactions (Mizoroki–Heck, Suzuki) Suitable for complex derivatives Requires catalysts and specific conditions ,

Notes on Reaction Conditions and Optimization

  • Temperature: Typically between 0–80°C for esterification and coupling steps.
  • Solvents: Commonly used solvents include ethanol, methanol, dioxane, and acetonitrile.
  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) are frequently employed in coupling reactions.
  • Purification: Recrystallization from ethanol or methanol, or column chromatography, is standard.

Chemical Reactions Analysis

3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Pharmaceutical Development

3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid is being investigated for its potential use in drug development due to its biological activity. The trifluoromethoxy group enhances lipophilicity, which may influence absorption and bioavailability in medicinal chemistry applications. It has been explored as a building block for various active pharmaceutical ingredients (APIs) aimed at treating diseases such as cancer and inflammation.

Agricultural Chemicals

The compound shows promise in agricultural applications, particularly as a potential herbicide or pesticide. Its unique structure may contribute to selective activity against certain plant species or pests, making it valuable in the development of environmentally friendly agricultural products.

Material Science

In material science, this compound can serve as a precursor for synthesizing advanced materials with specific properties, such as enhanced thermal stability or chemical resistance. Its reactivity allows for the incorporation into polymer matrices or coatings.

Interaction Studies

Research on the interactions of this compound with biological systems has focused on understanding how it affects cellular processes. Key areas include:

  • Cell Signaling Modulation : Studies indicate that this compound may influence pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : Investigations have shown potential inhibitory effects on certain enzymes, which could be leveraged for therapeutic purposes.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Drug Development Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in preclinical models.
  • Agricultural Impact Study : Research conducted on its herbicidal efficacy showed that formulations containing this compound displayed selective activity against common weeds without harming crop plants.

These studies underscore the versatility and potential impact of this compound across various scientific domains.

Mechanism of Action

The mechanism of action of 3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Source
Target Compound 3-Me, 4-OCF₃ C₁₁H₁₁F₃O₃ 248.20 Balanced lipophilicity/stability -
3-Chloro-4-(trifluoromethoxy)cinnamic acid 3-Cl, 4-OCF₃ C₁₀H₆ClF₃O₃ 266.60 High electronegativity; research
(E)-3-[3-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid 3-F, 5-OCF₃ C₁₀H₆F₄O₃ 246.19 Enhanced lipophilicity
3-Fluoro-4-(trifluoromethoxy)cinnamic acid 3-F, 4-OCF₃ C₁₀H₆F₄O₃ 246.19 Bioactivity in enzyme inhibition
3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid 3-OH, 4-CF₃ C₁₀H₇F₃O₃ 232.16 Polar; antioxidant potential
Ferulic acid 4-OH, 3-OCH₃ C₁₀H₁₀O₄ 194.19 Natural antioxidant; supplements

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The target compound’s -OCF₃ group is more electronegative and polarizable than -CF₃ (e.g., ), improving hydrogen-bonding capacity and solubility compared to purely hydrophobic -CF₃ analogs .
  • Methyl (-CH₃) vs.

Lipophilicity and Bioavailability

  • The -OCF₃ group increases lipophilicity (logP ~2.5–3.0) compared to methoxy (-OCH₃) or hydroxy (-OH) analogs like ferulic acid (logP ~1.4), enhancing membrane permeability .
  • Chloro and fluoro substituents () further elevate electronegativity but may reduce metabolic stability due to stronger electron-withdrawing effects .

Crystallography and Hydrogen Bonding

  • X-ray crystallography studies (using programs like SHELXL) reveal that -OCF₃ forms weaker hydrogen bonds than -OH or -OCH₃, leading to distinct crystal packing patterns .
  • The methyl group in the target compound may disrupt planar stacking interactions, influencing solubility and formulation .

Pharmacological Potential

  • Target Compound: Predicted pKa ~4.14 (similar to ), suggesting moderate ionization at physiological pH, suitable for oral bioavailability .
  • Fluorinated Analogs (): Show promise in targeting kinases and GPCRs due to enhanced binding affinity from fluorine’s electronegativity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via Knoevenagel condensation, where the trifluoromethoxy-substituted benzaldehyde derivative reacts with malonic acid or its esters under acidic or basic conditions. For example, describes analogous propionic acid derivatives synthesized via coupling reactions, suggesting that microwave-assisted methods or catalytic systems (e.g., piperidine in ethanol) may enhance yield . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and stoichiometric ratios. Purity can be monitored via HPLC (≥98% as in ) or TLC (referenced in for related cinnamic acids) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Answer :

  • NMR : Key markers include the α,β-unsaturated carbonyl proton (δ 6.3–7.5 ppm for the double bond) and trifluoromethoxy group (δ 4.5–5.0 ppm for -OCF₃) .
  • IR : Stretching vibrations for the carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and conjugated C=O (~1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M-H]⁻ (e.g., calculated for C₁₁H₉F₃O₃: 258.04) .
  • HPLC : Purity validation using C18 columns with UV detection at 254 nm ( ) .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

  • Answer : Per and , use PPE (gloves, goggles), avoid inhalation/ingestion, and store in anhydrous conditions at -20°C to prevent hydrolysis of the trifluoromethoxy group. Waste disposal must follow regulations for fluorinated compounds due to environmental persistence .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence electronic properties and reactivity in derivatization reactions?

  • Answer : The -OCF₃ group is strongly electron-withdrawing, polarizing the phenyl ring and activating positions for electrophilic substitution (e.g., nitration at the ortho position). Computational studies (DFT) can quantify its effect on HOMO-LUMO gaps, as seen in for related fluorinated aromatics. Reactivity in amidation or esterification may require coupling agents like EDCI/HOBt to overcome reduced nucleophilicity at the carbonyl .

Q. What strategies resolve contradictions in reported biological activity data across assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH affecting solubility) or cell-line variability. For example, notes that related cinnamic acids show varied IC₅₀ values in enzyme inhibition assays depending on buffer systems. Standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) and orthogonal assays (e.g., SPR vs. fluorescence) are recommended .

Q. Can computational modeling predict enzymatic target interactions for this compound?

  • Answer : Molecular docking (AutoDock Vina) and QSAR models can predict binding to cyclooxygenase-2 (COX-2) or lipoxygenase, leveraging structural similarities to (E)-isoferulic acid ( ). For instance, the α,β-unsaturated system may form covalent adducts with catalytic cysteine residues, as seen in for trifluoromethylated inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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